Physical and chemical properties of Methyl 4-fluoro-3-methylbenzoylformate
Physical and chemical properties of Methyl 4-fluoro-3-methylbenzoylformate
An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 4-fluoro-3-methylbenzoylformate
Introduction
For researchers, scientists, and professionals in drug development, the exploration of novel molecular scaffolds is a cornerstone of innovation. Methyl 4-fluoro-3-methylbenzoylformate represents such a compound of interest, combining the structural features of an α-ketoester with a substituted aromatic ring. The presence of a fluorine atom and a methyl group on the phenyl ring is anticipated to modulate its electronic properties, metabolic stability, and steric profile, making it a potentially valuable building block in medicinal chemistry.
While direct and extensive literature on Methyl 4-fluoro-3-methylbenzoylformate is limited, this guide provides a comprehensive overview of its predicted physical and chemical properties. By drawing upon established data from structurally related analogues and the well-documented chemistry of the α-ketoester functional group, we can construct a robust predictive framework. This document aims to serve as a foundational resource, offering insights into its synthesis, reactivity, and characterization, thereby enabling its potential application in research and development. α-Ketoesters, in general, are recognized as versatile intermediates in the synthesis of a wide array of value-added compounds, including pharmaceuticals and agrochemicals.[1]
Predicted Physicochemical Properties
The physical properties of Methyl 4-fluoro-3-methylbenzoylformate can be extrapolated from its constituent parts and analogous compounds. The introduction of the α-keto group is expected to increase the boiling point and density compared to the corresponding benzoate ester. The presence of the fluorine atom will influence polarity and intermolecular interactions.
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C₁₀H₉FO₃ | Based on structural components. |
| Molecular Weight | 196.18 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Methyl benzoylformate is a colorless to pale yellow liquid.[2][3] |
| Boiling Point | > 220 °C (at 760 mmHg) | Higher than Methyl 4-fluorobenzoate (199.6 °C) and Methyl 3-methylbenzoate (221 °C), and likely similar to or slightly higher than Methyl benzoylformate (246-248 °C) due to the added substituents.[3][4][5][6] |
| Density | ~1.2 g/mL at 25 °C | Expected to be slightly higher than related compounds like Methyl 4-fluorobenzoate (1.192 g/mL) and Methyl benzoylformate (1.155 g/mL).[5][7][8] |
| Solubility | Poorly soluble in water; miscible with common organic solvents (e.g., ethanol, ether, acetone). | This is a characteristic property of similar esters like methyl benzoate and methyl benzoylformate.[2][6] |
| Refractive Index | ~1.51-1.53 at 20 °C | In line with values for Methyl 4-fluorobenzoate (1.494) and Methyl benzoylformate (1.528).[4][5][7] |
Chemical Properties and Reactivity
The chemical reactivity of Methyl 4-fluoro-3-methylbenzoylformate is primarily dictated by the α-ketoester moiety, which contains two adjacent electrophilic centers.
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Nucleophilic Addition: The ketone carbonyl group is susceptible to nucleophilic attack, a common reaction for α-ketoesters. This can lead to the formation of α-hydroxy esters upon reduction or Grignard addition.
-
Ester Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to yield the corresponding 4-fluoro-3-methylbenzoylformic acid.[2]
-
Condensation Reactions: The α-ketoester can participate in various condensation reactions, making it a valuable synthetic intermediate for heterocyclic compounds.[9]
-
Photochemical Reactivity: Benzoylformate esters are known to be photoactive and can be used as photoinitiators in polymerization processes.[2][3] This property is valuable in applications such as UV-curable coatings and inks.[2][3]
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of Methyl 4-fluoro-3-methylbenzoylformate is the Friedel-Crafts acylation of 2-fluorotoluene (3-fluoro-1-methylbenzene) with methyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The reaction proceeds via the formation of an acylium ion, which then undergoes electrophilic aromatic substitution on the 2-fluorotoluene ring.[10]
Caption: Proposed synthesis of Methyl 4-fluoro-3-methylbenzoylformate via Friedel-Crafts acylation.
Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and a dry, inert solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Add 2-fluorotoluene (1.0 eq) to the cooled suspension. Separately, dissolve methyl oxalyl chloride (1.1 eq) in dry DCM and add it to the dropping funnel.
-
Reaction: Add the methyl oxalyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Structural Characterization Workflow
As a novel or sparsely documented compound, rigorous characterization is essential to confirm its identity and purity. A standard workflow involves a combination of spectroscopic techniques.
Caption: General workflow for the structural characterization of a synthesized organic compound.
Experimental Protocol: Characterization
1. Fourier-Transform Infrared (FTIR) Spectroscopy
This technique is used to identify the key functional groups present in the molecule.[11][12][13]
-
Sample Preparation: A small amount of the purified liquid product is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹.[11]
-
Expected Absorptions:
-
C=O (Ketone): Strong absorption around 1720-1740 cm⁻¹.
-
C=O (Ester): Strong absorption around 1735-1750 cm⁻¹. The two carbonyl stretches may overlap.
-
C-O (Ester): Absorption in the 1300-1000 cm⁻¹ region.
-
C-F: Strong absorption in the 1400-1000 cm⁻¹ region.
-
Aromatic C=C: Absorptions in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H: Stretches above 3000 cm⁻¹.
-
Aliphatic C-H: Stretches just below 3000 cm⁻¹.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei.[14][15][16]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Predicted ¹H NMR Signals:
-
Aromatic protons will appear as multiplets in the 7.0-8.0 ppm range. The fluorine atom will cause splitting of adjacent proton signals.
-
The methyl ester protons will be a singlet around 3.9 ppm.
-
The aromatic methyl protons will be a singlet around 2.3-2.5 ppm.
-
-
Predicted ¹³C NMR Signals:
-
Two carbonyl carbons (ketone and ester) in the 160-190 ppm range.
-
Aromatic carbons in the 110-160 ppm range. The carbon directly bonded to fluorine will show a large coupling constant.
-
The methyl ester carbon around 52 ppm.
-
The aromatic methyl carbon around 20 ppm.
-
-
Predicted ¹⁹F NMR Signals:
-
A single resonance, with its chemical shift influenced by the other substituents on the aromatic ring.
-
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[17][18][19]
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of about 1 mg/mL, then dilute further as needed for the instrument.[20]
-
Data Acquisition: Analyze the sample using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Expected Results:
-
The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of the compound (196.18).
-
Characteristic fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the methyl ester group (-COOCH₃).
-
Potential Applications in Drug Development
The structural motifs within Methyl 4-fluoro-3-methylbenzoylformate suggest several potential applications in drug discovery and development:
-
Intermediate for Heterocyclic Synthesis: The α-ketoester functionality is a versatile handle for constructing complex heterocyclic systems, which are prevalent in many drug classes.[9]
-
Bioisosteric Replacement: The fluorinated methylbenzoyl group could serve as a bioisostere for other substituted phenyl rings in known bioactive molecules, potentially improving pharmacokinetic properties such as metabolic stability and membrane permeability.
-
Building Block for Bioactive Scaffolds: The compound can be used as a starting material for the synthesis of more complex molecules with potential anti-inflammatory, analgesic, or other therapeutic activities, similar to other benzoyl derivatives.[3]
Conclusion
Methyl 4-fluoro-3-methylbenzoylformate, while not extensively documented, represents a compound with significant potential for chemical synthesis and medicinal chemistry applications. By leveraging predictive methodologies based on well-characterized analogous structures, this guide provides a comprehensive technical overview of its physicochemical properties, a plausible synthetic route, and a robust workflow for its characterization. It is our hope that this document will serve as a valuable starting point for researchers and scientists looking to explore the utility of this and other novel chemical entities in the advancement of drug discovery and development.
References
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